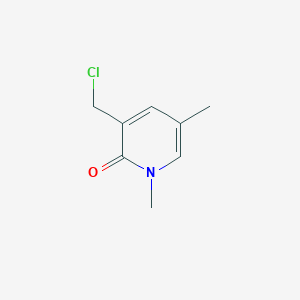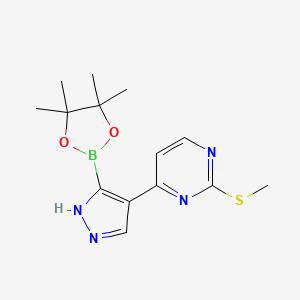![molecular formula C14H16FN3 B13654821 2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine is a chemical compound that features a piperidine ring substituted with an imidazole ring and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine typically involves the formation of the imidazole ring followed by the introduction of the fluorophenyl group and the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the imidazole ring can be synthesized using a condensation reaction between a diamine and a dicarbonyl compound. The fluorophenyl group can be introduced via a nucleophilic substitution reaction, and the piperidine ring can be formed through a reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the fluorophenyl group can produce the corresponding phenyl derivative .
Applications De Recherche Scientifique
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes .
Mécanisme D'action
The mechanism of action of 2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the fluorophenyl group can enhance the compound’s binding affinity to certain receptors. The piperidine ring can modulate the compound’s pharmacokinetic properties, such as its solubility and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-fluorophenyl)piperidine: Lacks the imidazole ring, which may reduce its binding affinity to certain targets.
5-(3-fluorophenyl)-1H-imidazole: Lacks the piperidine ring, which may affect its pharmacokinetic properties.
2-(3-chlorophenyl)-1H-imidazol-2-yl]piperidine: Similar structure but with a chlorine substituent instead of fluorine, which can alter its chemical reactivity and biological activity .
Uniqueness
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine is unique due to the combination of the imidazole ring, fluorophenyl group, and piperidine ring. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C14H16FN3 |
|---|---|
Poids moléculaire |
245.29 g/mol |
Nom IUPAC |
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine |
InChI |
InChI=1S/C14H16FN3/c15-11-5-3-4-10(8-11)13-9-17-14(18-13)12-6-1-2-7-16-12/h3-5,8-9,12,16H,1-2,6-7H2,(H,17,18) |
Clé InChI |
XISYJXAIEKMGPA-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=NC=C(N2)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene](/img/structure/B13654781.png)


![4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13654792.png)
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13654793.png)




![4H,5H,6H-cyclopenta[c]thiophen-5-one](/img/structure/B13654816.png)
